molecular formula C16H15FN6 B2724876 2-(tert-butyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 843672-49-1

2-(tert-butyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No. B2724876
CAS RN: 843672-49-1
M. Wt: 310.336
InChI Key: GSMGMEJVVHECFU-UHFFFAOYSA-N
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Description

The compound “2-(tert-butyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Cardiovascular and Antihypertensive Potential

Research on related compounds, such as 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems, has shown significant promise in cardiovascular applications. These compounds, through their structure-activity relationships, have demonstrated potent coronary vasodilating and antihypertensive activities. Such studies suggest potential cardiovascular benefits in the development of new therapeutic agents, highlighting the importance of structural analogs like 2-(tert-butyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine in medicinal chemistry (Sato et al., 1980).

A2A Adenosine Receptor Antagonism

The compound's structural class has been utilized in the development of A2A adenosine receptor antagonists. Derivatives based on the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold have displayed high affinity and selectivity, indicating potential in pharmacological research, particularly for neurological conditions such as Parkinson's disease. This application exemplifies the compound's relevance in designing selective receptor modulators (Kumar et al., 2011).

Antimicrobial Activity

Compounds within this structural framework, including those with thiophene moieties and various heterocyclic fusions, have demonstrated potent antimicrobial properties. This suggests that this compound and its derivatives could be explored for antibacterial and antifungal applications, contributing to the search for new antimicrobial agents (Mabkhot et al., 2016).

Synthetic Methodologies and Chemical Properties

The chemical synthesis and properties of related pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines have been extensively studied, providing insights into regioselective synthesis, structural characterization, and theoretical calculations. These studies are crucial for understanding the chemical behavior and facilitating the design of new compounds with improved pharmacological profiles (Salem et al., 2015).

Future Directions

The development of new compounds with similar structures is an active area of research, particularly in the field of medicinal chemistry . Future studies could focus on elucidating the synthesis, properties, and biological activity of this compound.

properties

IUPAC Name

4-tert-butyl-10-(4-fluorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6/c1-16(2,3)15-20-14-12-8-19-23(11-6-4-10(17)5-7-11)13(12)18-9-22(14)21-15/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMGMEJVVHECFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=NC3=C(C2=N1)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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